4-(Furan-2-yl)piperidine hydrochloride
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Overview
Description
4-(Furan-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C9H13NO.ClH. It is a derivative of piperidine, a six-membered heterocyclic amine, with a furan ring attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-yl)piperidine hydrochloride typically involves the reaction of furan with piperidine under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the use of boronic acids and palladium catalysts to form the carbon-carbon bond between furan and piperidine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(Furan-2-yl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted piperidine compounds.
Scientific Research Applications
4-(Furan-2-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 4-(Furan-2-yl)piperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
4-(Pyridin-2-yl)piperidine
4-(Thiophen-2-yl)piperidine
4-(Furan-3-yl)piperidine
4-(Thiazol-2-yl)piperidine
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Biological Activity
4-(Furan-2-yl)piperidine hydrochloride is a chemical compound that has gained attention in medicinal chemistry due to its potential pharmacological properties. This compound features a piperidine ring substituted with a furan moiety, which is known to influence its biological activity and solubility. Research indicates that derivatives of piperidine, particularly those with furan substitutions, exhibit diverse biological activities, making them valuable in drug development.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of furan derivatives with piperidine under controlled conditions. Common solvents for this reaction include ethanol and toluene, with methods such as refluxing or heating employed to facilitate the process. The purity and yield of the synthesized compound are often confirmed using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
The molecular structure can be analyzed using X-ray crystallography or computational methods such as density functional theory (DFT), providing insights into its electronic properties and stability.
This compound may interact with various biological targets, including receptors and enzymes. Compounds in this class have shown efficacy in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression .
Key Mechanisms:
- Neurotransmitter Modulation: Similar piperidine derivatives have been reported to influence neurotransmitter pathways, suggesting therapeutic potential in neurodegenerative diseases .
- Anticancer Properties: Research has highlighted the anticancer potential of piperidine derivatives, which may activate signaling pathways involved in apoptosis and inhibit cancer progression .
Antimicrobial Activity
Recent studies have demonstrated that piperidine derivatives exhibit significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for several compounds indicate their effectiveness against Gram-positive and Gram-negative bacteria:
Compound | MIC (µM) against Bacteria |
---|---|
4-(Furan-2-yl)piperidine derivatives | Bacillus subtilis: 4.69 - 22.9 |
Staphylococcus aureus: 5.64 - 77.38 | |
Escherichia coli: 2.33 - 156.47 | |
Pseudomonas aeruginosa: 13.40 - 137.43 | |
Candida albicans: 16.69 - 78.23 |
These findings suggest that modifications on the piperidine ring can enhance antibacterial potency, making these compounds promising candidates for further development .
Case Studies and Research Findings
- Neuroprotective Effects : A study focused on A2A adenosine receptor antagonists highlighted the neuroprotective functions associated with similar compounds, suggesting that they may delay the onset of neurodegenerative diseases like Parkinson's disease (PD) and Alzheimer's disease (AD) .
- Anticancer Applications : Investigations into the anticancer properties of piperine and related compounds revealed their ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. These findings underscore the potential of piperidine derivatives in cancer therapy .
- Antimicrobial Efficacy : A comprehensive evaluation of various monomeric alkaloids showed that certain structural modifications on the piperidine ring significantly enhance antimicrobial activity against a range of pathogens, indicating a robust structure-activity relationship (SAR) .
Properties
IUPAC Name |
4-(furan-2-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-9(11-7-1)8-3-5-10-6-4-8;/h1-2,7-8,10H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLVWIWACXBNID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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